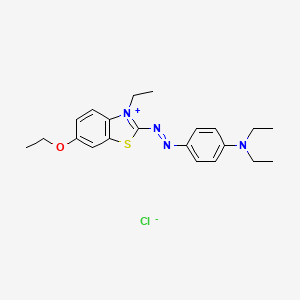
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo dyes, which are characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride typically involves a multi-step process. The initial step often includes the diazotization of 4-(diethylamino)aniline to form the corresponding diazonium salt. This is followed by a coupling reaction with 6-ethoxy-3-ethylbenzothiazole to form the azo compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for producing colored prints
作用機序
The mechanism of action of 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride primarily involves its ability to absorb light and undergo photoisomerization. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species upon light activation, leading to cell damage and death. The compound’s molecular targets include cellular membranes and DNA, where it can induce oxidative stress and disrupt normal cellular functions .
類似化合物との比較
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties but lacks the benzothiazolium moiety.
Methyl Orange: A well-known azo dye used as a pH indicator, differing in its structural components and specific applications.
Disperse Orange 1: A dye used in the textile industry, similar in its azo structure but with different substituents.
Uniqueness
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride is unique due to its combination of the diethylamino group, ethoxy group, and benzothiazolium chloride moiety. This combination imparts specific photophysical properties, making it particularly useful in applications requiring light absorption and emission, such as in photodynamic therapy and fluorescence microscopy .
特性
CAS番号 |
68134-33-8 |
|---|---|
分子式 |
C21H27ClN4OS |
分子量 |
419.0 g/mol |
IUPAC名 |
4-[(6-ethoxy-3-ethyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-diethylaniline;chloride |
InChI |
InChI=1S/C21H27N4OS.ClH/c1-5-24(6-2)17-11-9-16(10-12-17)22-23-21-25(7-3)19-14-13-18(26-8-4)15-20(19)27-21;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
SLEICUQLEDIPQH-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC2=C1C=CC(=C2)OCC)N=NC3=CC=C(C=C3)N(CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


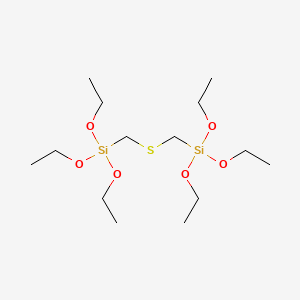
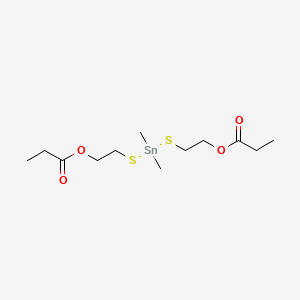
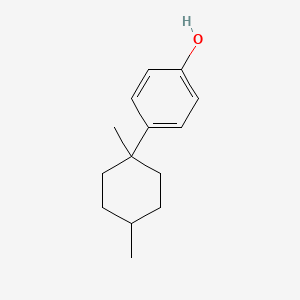
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
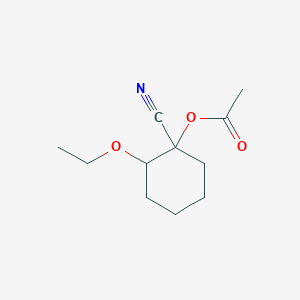
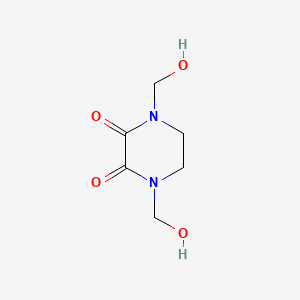
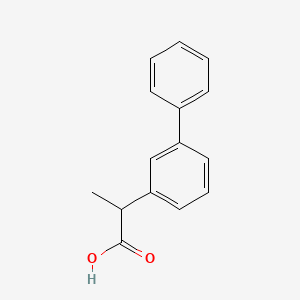
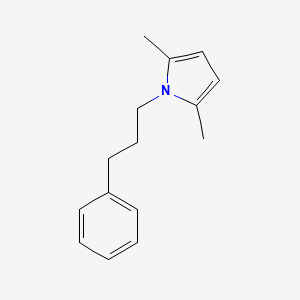
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
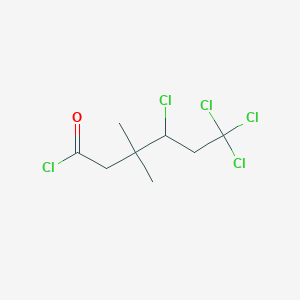
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)
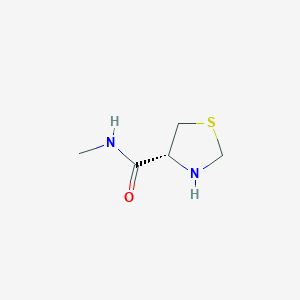
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)
